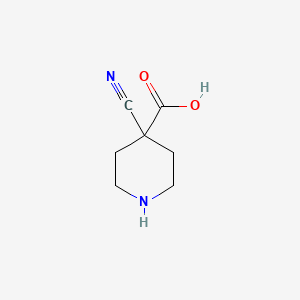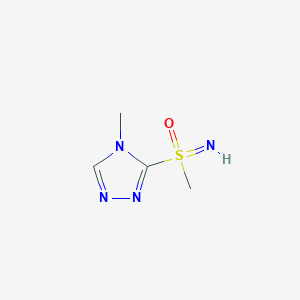
Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a compound that belongs to the class of heterocyclic compounds containing a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone typically involves multi-step chemical reactions. One common method includes the cyclization of a precursor compound, such as 3-bromobenzoic acid, followed by coupling with different electrophiles to form the final product . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with unique properties, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like glucokinase, which plays a role in glucose metabolism . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone stands out due to its unique combination of a triazole ring and a sulfanone group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Propriétés
Formule moléculaire |
C4H8N4OS |
|---|---|
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
imino-methyl-(4-methyl-1,2,4-triazol-3-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C4H8N4OS/c1-8-3-6-7-4(8)10(2,5)9/h3,5H,1-2H3 |
Clé InChI |
AMKLMBHSBRYIDM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1S(=N)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine](/img/structure/B13241563.png)
![tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241564.png)
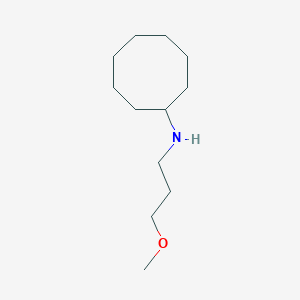

![3-[(4-Fluorophenyl)sulfanyl]azetidine](/img/structure/B13241571.png)
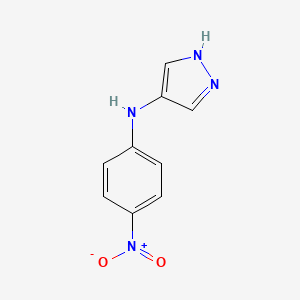
![[3-(Cyclooctylamino)propyl]dimethylamine](/img/structure/B13241578.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B13241579.png)
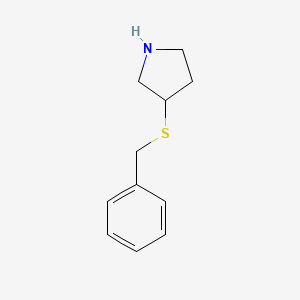

![7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13241599.png)
![1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13241611.png)
![6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13241616.png)
